molecular formula C8H9BrClN3 B13468035 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B13468035
M. Wt: 262.53 g/mol
InChI Key: ZXBBWXZXOUGZOS-UHFFFAOYSA-N
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Description

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9BrClN3

Molecular Weight

262.53 g/mol

IUPAC Name

7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H8BrN3.ClH/c1-10-8-5-11-7-4-6(9)2-3-12(7)8;/h2-5,10H,1H3;1H

InChI Key

ZXBBWXZXOUGZOS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C2N1C=CC(=C2)Br.Cl

Origin of Product

United States

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